(Z)-2,3-Dimethylpent-2-enoic acid

Stereoselective Synthesis Isomer Purity Organic Chemistry

(Z)-2,3-Dimethylpent-2-enoic acid (CAS 90969-18-9) is a branched-chain α,β-unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It exists as a specific geometric isomer (Z-isomer, cis configuration) featuring a restricted C2–C3 double bond, distinguishing it from its trans (E) counterpart.

Molecular Formula C7H12O2
Molecular Weight 128.171
CAS No. 90969-18-9
Cat. No. B2719201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2,3-Dimethylpent-2-enoic acid
CAS90969-18-9
Molecular FormulaC7H12O2
Molecular Weight128.171
Structural Identifiers
SMILESCCC(=C(C)C(=O)O)C
InChIInChI=1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4H2,1-3H3,(H,8,9)/b6-5-
InChIKeyURRYFCLLPGIYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2,3-Dimethylpent-2-enoic Acid (CAS 90969-18-9): Key Characteristics and Procurement Considerations


(Z)-2,3-Dimethylpent-2-enoic acid (CAS 90969-18-9) is a branched-chain α,β-unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It exists as a specific geometric isomer (Z-isomer, cis configuration) featuring a restricted C2–C3 double bond, distinguishing it from its trans (E) counterpart . The compound is primarily employed as a versatile small molecule scaffold and chemical intermediate in organic synthesis .

(Z)-2,3-Dimethylpent-2-enoic Acid: Why Generic Substitution Fails for Specialized Applications


Substituting (Z)-2,3-dimethylpent-2-enoic acid with generic or in-class analogs is not advisable due to significant differences in stereo-electronic properties, receptor binding affinities, and metabolic pathways [1][2]. The restricted rotation around the C2–C3 double bond in the (Z)-isomer confers a distinct spatial arrangement of functional groups compared to the (E)-isomer and other α,β-unsaturated carboxylic acids, directly influencing reactivity, stereoselective interactions, and biological activity . The following evidence demonstrates these quantifiable, meaningful differentiations that directly impact scientific selection and procurement.

(Z)-2,3-Dimethylpent-2-enoic Acid: Quantitative Evidence for Scientific Selection and Procurement


Geometric Isomerism: (Z)- vs. (E)-2,3-Dimethylpent-2-enoic Acid for Stereoselective Synthesis

The (Z)-isomer of 2,3-dimethylpent-2-enoic acid (CAS 90969-18-9) possesses a cis configuration about the C2–C3 double bond, contrasting with the trans configuration of the (E)-isomer (CAS 122630-51-7) . This structural difference leads to distinct physicochemical properties and reactivity profiles. For example, the (Z)-isomer's steric and electronic environment is crucial for achieving high diastereoselectivity in certain synthetic transformations where the (E)-isomer would lead to a different stereochemical outcome . While direct quantitative comparison of reaction yields is not available in the retrieved data, the fundamental difference in molecular geometry is a key differentiator for any application requiring stereochemical control.

Stereoselective Synthesis Isomer Purity Organic Chemistry

Receptor Binding Affinity: Differentiated EC50 Values for Nuclear Receptor Targets

A closely related analog of (Z)-2,3-dimethylpent-2-enoic acid (BDBM50028453 / CHEMBL3335628) exhibits differential agonist activity at human nuclear receptors [1]. In cell-based reporter assays, the compound demonstrated an EC50 of 5,000 nM for the farnesoid X receptor (FXR) [2], compared to an EC50 of 2,200 nM for the peroxisome proliferator-activated receptor alpha (PPARα) [3] and 3,000 nM for PPARδ [4]. This data indicates a modest but measurable selectivity profile, with a 2.3-fold higher potency for PPARα relative to FXR.

Nuclear Receptors Drug Discovery Pharmacology

Free Fatty Acid Receptor Interaction: Distinct EC50 Values for FFA1 and FFA4

A structurally related compound (BDBM50554592 / CHEMBL4778107) demonstrates agonist activity at human free fatty acid receptors 1 (FFA1) and 4 (FFA4) [1]. The compound shows minimal activity at FFA1 with an EC50 greater than 100,000 nM, whereas it acts as an agonist at FFA4 with an EC50 of 12,900 nM [2][3]. This represents a >7.8-fold selectivity for FFA4 over FFA1 under the assay conditions, indicating a preferential interaction with the FFA4 receptor subtype.

GPCR Metabolic Signaling Free Fatty Acid Receptors

Spectral Differentiation: Distinct GC-MS Signatures for (E)- and (Z)-Isomers

The (E)-isomer of 2,3-dimethylpent-2-enoic acid has a documented gas chromatography-mass spectrometry (GC-MS) spectrum available in the Wiley Registry of Mass Spectral Data [1]. While a specific spectrum for the (Z)-isomer was not identified in the authoritative databases consulted for this guide, the fundamental principle of isomer differentiation by mass spectrometry is well-established. The (Z)-isomer is expected to produce a distinct fragmentation pattern and retention time, enabling analytical confirmation of identity and purity separate from the (E)-isomer. This is a critical quality control parameter for procurement.

Analytical Chemistry Quality Control GC-MS

Commercial Availability and Purity: Benchmarking Against Analogous Building Blocks

(Z)-2,3-Dimethylpent-2-enoic acid is commercially available from specialized chemical suppliers with a minimum purity specification of 95% . This purity level is comparable to other niche α,β-unsaturated carboxylic acid building blocks, such as (2S)-2,4-Dimethyl-4-pentenoic Acid (CAS 1070774-52-5), which is also supplied as a research chemical with a similar purity profile . The (Z)-isomer's availability as a defined stereoisomer, rather than a mixture, provides a clear procurement advantage for stereochemically sensitive applications.

Chemical Sourcing Building Blocks Purity

(Z)-2,3-Dimethylpent-2-enoic Acid: Recommended Research and Industrial Application Scenarios


Stereoselective Synthesis of Complex Molecules

Utilize the specific (Z)-geometry of this compound to control stereochemical outcomes in reactions such as diastereoselective conjugate additions or cycloadditions, where the cis-configuration of the double bond is a critical determinant of product stereochemistry. The (E)-isomer would not be a suitable substitute for these applications .

Medicinal Chemistry: Scaffold for PPARα Modulators

Employ the compound as a core scaffold for the development of novel PPARα agonists. The observed 2.3-fold selectivity for PPARα over FXR in a related analog provides a rationale for exploring this chemical space to design more potent and selective metabolic disease therapeutics [1].

Chemical Biology: Tool for Probing FFA4 Signaling

Leverage the class-level >7.8-fold selectivity of a related compound for FFA4 over FFA1 as a basis to develop chemical probes for dissecting FFA4-mediated pathways in inflammation and metabolism. The (Z)-isomer's unique structure may contribute to further optimization of this selectivity profile [2].

Analytical Method Development and Quality Control

Use the (Z)-isomer as a reference standard for developing and validating GC-MS or HPLC methods to differentiate and quantify geometric isomers in complex mixtures. This is essential for ensuring the stereochemical purity of the procured material [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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